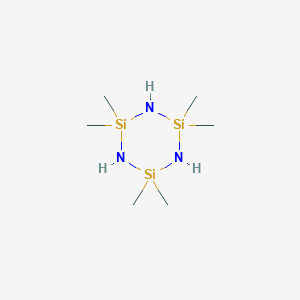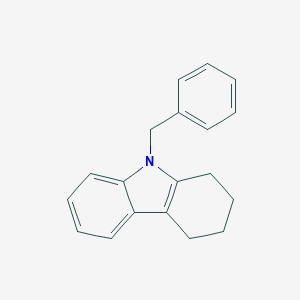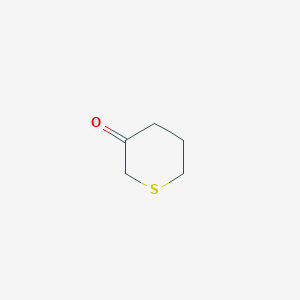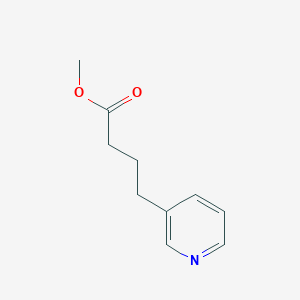
Methyl 4-(3-pyridyl)butyrate
Vue d'ensemble
Description
Methyl 4-(3-pyridyl)butyrate is a chemical compound with the CAS number 17270-45-0 . It has a molecular formula of C10H13NO2.
Molecular Structure Analysis
The molecular structure of Methyl 4-(3-pyridyl)butyrate consists of a pyridine ring attached to a butyrate ester . The molecular weight is approximately 179.22 g/mol.Applications De Recherche Scientifique
Cocaine Base Pyrolysis : Methyl 4-(3-pyridyl)butyrate was identified as a main component in the pyrolysate of cocaine base, suggesting its relevance in understanding the chemical processes involved in cocaine base smoking (Novak & Salemink, 1984).
Nicotine Metabolism : It appears as a metabolite in the study of dihydrometanicotine in rats and dogs, indicating its importance in understanding nicotine's metabolic pathways (Meacham, Bowman, & McKennis, 1972).
Photophysics of Platinum Complexes : In a study on luminescent cyclometalated platinum binuclear complexes, Methyl 4-(3-pyridyl)butyrate was used to understand changes in photophysical properties related to Pt-Pt separation (Ma et al., 2005).
Tobacco-Specific Carcinogen Metabolism : A study on the metabolism of the tobacco-specific carcinogen NNK in F344 rats found Methyl 4-(3-pyridyl)butyrate as a urinary metabolite, contributing to understanding the metabolic fate of tobacco carcinogens (Hecht, Young, & Chen, 1980).
Synthesis of Antimicrobial Agents : Research on the synthesis of novel pyrano[2,3-d]pyrimidines as antimicrobial and anti-biofilm agents involved the use of Methyl 4-(3-pyridyl)butyrate, highlighting its role in pharmaceutical chemistry (Suresh et al., 2015).
Complexation in Chemistry : Methyl 4-(3-pyridyl)butyrate was involved in a study on the complexation of 1,4-bis(pyridinium)butanes by carboxylatopillar[5]arene, demonstrating its utility in understanding molecular interactions (Li et al., 2011).
Ligand Synthesis in Chemistry : In a study on palladium(II) and platinum(II) compounds, Methyl 4-(3-pyridyl)butyrate was used to synthesize and characterize pyrazole-derived ligands, highlighting its role in inorganic chemistry (Pérez et al., 2005).
Lung Carcinogen Bioactivation and Detoxification : Research on the bioactivation and detoxification of NNK, a tobacco-specific lung carcinogen, found Methyl 4-(3-pyridyl)butyrate relevant in understanding the molecular biology and biochemistry of lung cancer in smokers (Hecht, 1996).
DNA Adduct Identification : A study on the reaction of NNAL, a metabolite of the tobacco-specific carcinogen NNK, with DNA identified adducts involving Methyl 4-(3-pyridyl)butyrate, contributing to our understanding of DNA interactions with carcinogens (Upadhyaya et al., 2003).
Synthesis of Highly Functionalized Tetrahydropyridines : Methyl 4-(3-pyridyl)butyrate was used in a phosphine-catalyzed annulation to synthesize tetrahydropyridines, demonstrating its significance in organic synthesis (Zhu, Lan, & Kwon, 2003).
Propriétés
IUPAC Name |
methyl 4-pyridin-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-2-4-9-5-3-7-11-8-9/h3,5,7-8H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWZIKFYMWMLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169374 | |
| Record name | Methyl 4-(3-pyridyl)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-pyridyl)butyrate | |
CAS RN |
17270-45-0 | |
| Record name | Methyl 4-(3-pyridyl)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017270450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(3-pyridyl)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


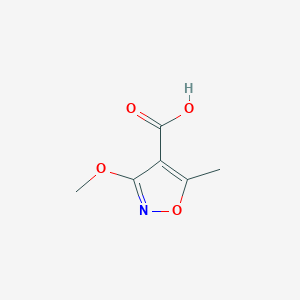
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
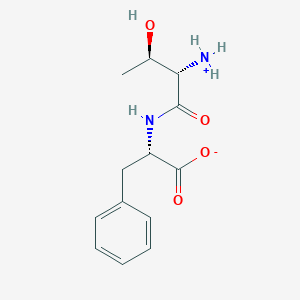
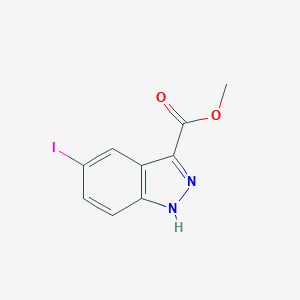
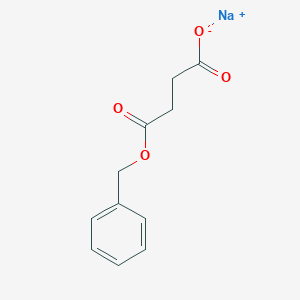

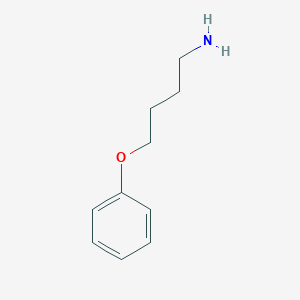
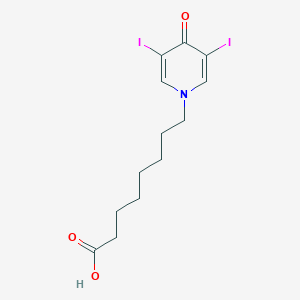
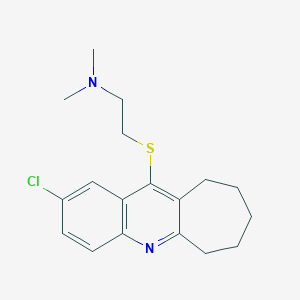
![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)
